Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate mechanism of action
Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate mechanism of action
Topic: Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate: Structural Mechanism & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers[1]
Executive Summary: The Privileged Scaffold Hypothesis
Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CAS: 160296-40-2) is not a terminal therapeutic agent but a high-value synthetic intermediate (synthon).[1] It serves as the protected precursor to the 4-(4-fluorobenzoyl)piperidine pharmacophore, a "privileged structure" in medicinal chemistry.[1]
This scaffold is the structural core of Volinanserin (MDL-100,907) , a highly selective 5-HT2A receptor antagonist , and is utilized in the development of atypical antipsychotics and sleep disorder therapeutics.[1] Its "mechanism of action" is twofold:
-
Chemical Mechanism: As a stable, Boc-protected ketone carrier that allows for convergent synthesis of complex CNS-active amines.[1]
-
Structural Mechanism: Once deprotected and functionalized, the fluorobenzoyl-piperidine moiety acts as the primary binding determinant for the serotonin 5-HT2A receptor's hydrophobic pocket.
Part 1: Chemical Mechanism & Synthesis Architecture
The utility of this compound lies in its ability to deliver the unstable 4-benzoylpiperidine core in a chemically inert form (Boc-protected) until the final assembly stages.[1]
The Weinreb Amide Route (Standard Protocol)
The most robust synthesis avoids over-addition (which produces tertiary alcohols) by utilizing a Weinreb amide intermediate.[1]
-
Step 1: Activation of N-Boc-isonipecotic acid with CDI or EDCI.[1]
-
Step 2: Formation of the Weinreb amide (N-methoxy-N-methylamide).[1]
-
Step 3: Nucleophilic acyl substitution using 4-fluorophenylmagnesium bromide (Grignard reagent).[1] The stable tetrahedral intermediate prevents double addition.[1]
Reactivity Profile & Deprotection
The tert-butyl carbamate (Boc) group renders the piperidine nitrogen non-nucleophilic, preventing side reactions during the Grignard step.[1]
-
Activation: The ketone carbonyl is electron-deficient due to the 4-fluoro substitution, increasing the electrophilicity of the carbonyl carbon—critical for downstream reductive amination or Wittig reactions if the ketone is the target.
-
Deprotection: Exposure to Trifluoroacetic acid (TFA) or HCl/Dioxane cleaves the Boc group via an E1-like mechanism, releasing isobutylene and CO₂, yielding the free amine salt ready for N-alkylation.[1]
Table 1: Physicochemical Profile
| Property | Specification | Relevance |
|---|---|---|
| CAS Number | 160296-40-2 | Unique Identifier |
| Molecular Weight | 307.36 g/mol | Fragment-based drug design |
| LogP | ~3.4 | High lipophilicity (CNS penetration potential) |
| Reactive Moiety | Diaryl Ketone | H-bond acceptor; π-π stacking element |
| Protecting Group | Boc (Acid labile) | Orthogonal to base-sensitive steps |[1][2]
Part 2: Pharmacological Mechanism (The "Why")
While the title compound is inactive due to the Boc cap, the 4-(4-fluorobenzoyl)piperidine core it generates is the "warhead" for 5-HT2A antagonism.[1]
The Volinanserin (MDL-100,907) Connection
Volinanserin is the archetype for this scaffold.[1] It binds to the G-protein coupled receptor (GPCR) 5-HT2A with sub-nanomolar affinity (
-
The Piperidine Nitrogen: Once the Boc group is removed and the nitrogen is alkylated (or protonated at physiological pH), it forms a critical salt bridge with Aspartate 155 (Asp3.32) in the receptor's transmembrane helix 3.[1]
-
The Fluorobenzoyl Group: This group projects deep into the receptor's hydrophobic cleft. The fluorine atom provides a specific metabolic block (preventing hydroxylation) and enhances lipophilic interactions with aromatic residues (e.g., Tryptophan 336 ) via edge-to-face
-stacking.[1]
Selectivity Filter
The 4-fluorobenzoyl moiety confers selectivity for 5-HT2A over 5-HT2C and Dopamine D2 receptors.[1] The specific geometry of the ketone linker constrains the phenyl ring, optimizing the fit within the 5-HT2A orthosteric binding site.
Part 3: Visualization & Workflows
Synthesis & Activation Pathway
This diagram illustrates the transformation of the precursor into the active pharmacological agent.
Figure 1: The synthetic workflow converting the Boc-protected intermediate into the active CNS drug Volinanserin.[1][3]
Pharmacophore Interaction Map (5-HT2A)
This diagram maps the structural features of the deprotected scaffold to specific receptor residues.[1]
Figure 2: Molecular docking logic showing how the scaffold anchors into the 5-HT2A receptor.[1]
Part 4: Experimental Protocol (Boc-Deprotection)
Objective: To generate the active secondary amine for downstream synthesis.
-
Preparation: Dissolve 1.0 eq of tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate in Dichloromethane (DCM) (5 mL/mmol).
-
Acidolysis: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (20% v/v final concentration).
-
Note: Gas evolution (isobutylene) will occur.[1]
-
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (loss of non-polar spot).
-
Workup: Concentrate in vacuo to remove excess TFA.[1]
-
Neutralization: Redissolve residue in DCM; wash with saturated NaHCO₃ (Caution: effervescence).
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate to yield 4-(4-fluorobenzoyl)piperidine as a pale yellow oil/solid.[1]
References
-
Kehne, J. H., et al. (1996).[1] "MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia."[1][4] Neuropsychopharmacology.
-
PubChem Compound Summary. (2024). "Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate (CID 7016484)."[1][5] National Center for Biotechnology Information.[1] [1]
-
Ullrich, T., et al. (2008).[1] "Synthesis and SAR of 5-HT2A antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Padmaja, M., et al. (2011).[1] "Synthesis of Volinanserin Intermediates." Journal of Chemical and Pharmaceutical Research.
Sources
- 1. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester | C17H22FNO3 | CID 7016484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl 4-(2-bromo-6-fluorobenzoyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate,160296-40-2-Amadis Chemical [amadischem.com]
